Product packaging for 2,2,4-Trimethyl-4-phosphonoadipic acid(Cat. No.:CAS No. 67492-84-6)

2,2,4-Trimethyl-4-phosphonoadipic acid

Cat. No.: B12642975
CAS No.: 67492-84-6
M. Wt: 268.20 g/mol
InChI Key: NRKRINAWCRQMBX-UHFFFAOYSA-N
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Description

Contextualization within Organophosphorus Chemistry and Multifunctional Carboxylic Acids

Organophosphorus chemistry is a broad field that studies organic compounds containing phosphorus. wikipedia.org These compounds are integral to numerous applications, from pharmaceuticals and agriculture to materials science. frontiersin.orgtaylorandfrancis.com The introduction of a phosphorus-carbon bond, a key feature of phosphonates, can impart unique properties to organic molecules. taylorandfrancis.com The synthesis of organophosphorus compounds, particularly from readily available starting materials like carboxylic acids, is a significant area of ongoing research.

Multifunctional carboxylic acids are organic compounds that possess two or more carboxyl groups (-COOH) and potentially other functional groups. numberanalytics.com These molecules are highly valued as building blocks in polymer chemistry and in the design of coordination polymers and metal-organic frameworks (MOFs). mdpi.com The presence of multiple carboxylic acid groups allows for the formation of complex, multidimensional structures with tailored properties. mdpi.com

2,2,4-Trimethyl-4-phosphonoadipic acid is a prime example of a molecule that embodies the characteristics of both these chemical classes. It possesses two carboxylic acid groups, characteristic of a dicarboxylic acid, and a phosphonic acid group (-PO(OH)₂), placing it firmly within the realm of organophosphorus compounds. This dual functionality suggests a rich and complex chemical behavior.

Overview of Research Trajectories in Phosphonate- and Adipate-Derived Compounds

Research into phosphonate-containing compounds is extensive, driven by their diverse applications. Phosphonic acids are known for their strong coordination to metal oxides, making them useful for surface functionalization and the creation of hybrid materials. rsc.orgnih.gov They are also investigated for their biological activities, often designed as analogues of natural phosphates. nih.govnih.gov The synthesis of phosphonic acids is a critical area of study, with various methods developed to create the P-C bond and deprotect the phosphonate (B1237965) esters. nih.govnih.gov

Adipic acid and its derivatives are fundamental industrial chemicals, most notably used in the production of nylon. Research in this area often focuses on developing more sustainable and efficient synthesis methods. Furthermore, adipate (B1204190) derivatives are used as building blocks for polyesters, polyurethanes, and other polymers, contributing to the development of new materials with specific physical and chemical properties.

The combination of a phosphonate group and an adipic acid backbone in this compound suggests potential research trajectories that could explore its use as a novel monomer in polymerization, as a cross-linking agent, or as a functional additive to modify the properties of materials.

Fundamental Academic Significance of this compound

The academic significance of this compound lies in its potential to bridge different areas of chemistry and materials science. Its multifunctional nature makes it an interesting subject for studies in:

Coordination Chemistry: The presence of both carboxylate and phosphonate groups offers multiple sites for coordination with metal ions, potentially leading to the formation of novel coordination polymers with interesting structural and functional properties.

Polymer Chemistry: This compound could serve as a unique monomer or cross-linker to create polymers with enhanced thermal stability, flame retardancy, or adhesive properties, owing to the presence of the phosphorus moiety. numberanalytics.com

Surface Science: The phosphonic acid group is a well-known anchor for binding to metal oxide surfaces. Therefore, this molecule could be used to functionalize surfaces, creating new interfaces with tailored properties. rsc.org

While specific, in-depth research on this compound is not widely published, its structural features suggest a fertile ground for future academic exploration.

Interactive Data Table: Chemical Properties of this compound

PropertyValue
IUPAC Name 2,2,4-trimethyl-4-phosphonohexanedioic acid
CAS Number 67492-84-6
Molecular Formula C₉H₁₇O₇P
Molecular Weight 268.20 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17O7P B12642975 2,2,4-Trimethyl-4-phosphonoadipic acid CAS No. 67492-84-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67492-84-6

Molecular Formula

C9H17O7P

Molecular Weight

268.20 g/mol

IUPAC Name

2,2,4-trimethyl-4-phosphonohexanedioic acid

InChI

InChI=1S/C9H17O7P/c1-8(2,7(12)13)5-9(3,4-6(10)11)17(14,15)16/h4-5H2,1-3H3,(H,10,11)(H,12,13)(H2,14,15,16)

InChI Key

NRKRINAWCRQMBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C)(CC(=O)O)P(=O)(O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 2,2,4 Trimethyl 4 Phosphonoadipic Acid

Strategies for Phosphonic Acid Group Introduction

The formation of the carbon-phosphorus (C-P) bond at the tertiary C4 position is a critical and challenging step in the synthesis of the target molecule. The high steric hindrance and the nature of the tertiary carbon atom necessitate careful selection of the phosphonylation method.

The Michaelis-Arbuzov reaction is a cornerstone of C-P bond formation, traditionally involving the reaction of a trialkyl phosphite with an alkyl halide. wikipedia.org The mechanism proceeds via a nucleophilic SN2 attack of the phosphorus atom on the alkyl halide, forming a phosphonium salt intermediate, which then rearranges to the final phosphonate (B1237965) product. nih.gov

However, the classical Michaelis-Arbuzov reaction is generally inefficient for tertiary alkyl halides. jk-sci.com The SN2 mechanism is sterically hindered at a tertiary carbon, and competing elimination reactions (E2) often predominate, leading to the formation of alkenes instead of the desired phosphonate. chinesechemsoc.org For the synthesis of 2,2,4-Trimethyl-4-phosphonoadipic acid, a precursor such as diethyl 4-bromo-2,2,4-trimethyladipate would be required. The reaction of this tertiary bromide with a trialkyl phosphite, such as triethyl phosphite, under thermal conditions is expected to yield primarily elimination products, resulting in low yields of the target phosphonate.

To circumvent these limitations, modifications to the Michaelis-Arbuzov reaction have been developed. Lewis acid catalysis, for instance, can enhance the reactivity of the alkyl halide, but this does not fully resolve the issue of competing elimination with tertiary substrates. nih.gov

ReactionSubstrate TypeGeneral ConditionsEfficiency for Tertiary C-P BondReference
Classical Michaelis-Arbuzov Primary Alkyl HalideHeat (120-160 °C)High wikipedia.org
Classical Michaelis-Arbuzov Tertiary Alkyl HalideHeatVery Low (Elimination dominates) jk-sci.comchinesechemsoc.org
Lewis Acid-Mediated Benzyl/Allylic AlcoholsZnI₂ catalystModerate to High nih.gov
Palladium-Catalyzed Aryl IodidesPd₂(dba)₃, 60 °CHigh (for Aryl-P bonds) organic-chemistry.org

Given the significant limitations of the Michaelis-Arbuzov reaction for this specific target, alternative phosphonylation methods are necessary. Radical-based approaches have emerged as powerful tools for forming C-P bonds at sterically congested centers, including tertiary carbons.

Radical Phosphonylation: Recent advancements have demonstrated that radical phosphonylation can be highly effective for tertiary alkyl halides. chinesechemsoc.org These reactions can be initiated photochemically, often using a photoredox catalyst. chinesechemsoc.org A plausible route involves the generation of a tertiary alkyl radical from a suitable precursor, such as a 4-bromo or 4-iodo derivative of the 2,2,4-trimethyladipic acid scaffold. This radical can then be trapped by a phosphorus-centered radical acceptor or a phosphite.

A notable development is the "radical Arbuzov reaction," which proceeds under mild, room temperature conditions using visible-light photoredox catalysis. chinesechemsoc.orgchinesechemsoc.org This method has been successfully applied to primary, secondary, and tertiary alkyl iodides and bromides, showing excellent functional group tolerance. chinesechemsoc.org For the synthesis of the target molecule, the tertiary halide precursor would react with a specialized phosphite reagent (e.g., 9-fluorenyl o-phenylene phosphite) in the presence of a photocatalyst to form the C-P bond efficiently. chinesechemsoc.org

Another approach involves the generation of phosphonyl radicals from H-phosphine oxides or similar precursors, which can then add to alkenes or react with alkyl radicals. nih.govsemanticscholar.org For instance, a radical generated at the C4 position of the adipic acid scaffold could be trapped by a suitable phosphorus reagent. Iron-catalyzed photolysis can also be used to generate alkyl radicals from C-H bonds for subsequent phosphorylation. acs.orgnih.govresearchgate.net

MethodPrecursorKey ReagentsConditionsApplicability to Tertiary CentersReference
Radical Arbuzov Reaction Tertiary Alkyl Bromide/IodidePhosphite, Photoredox CatalystVisible Light, Room Temp.High chinesechemsoc.orgchinesechemsoc.org
Bismuth-Catalyzed Radical Phosphonylation Alkene/AlkyneH-phosphine oxide, BiCl₃Visible LightHigh nih.govsemanticscholar.org
Iron-Catalyzed C-H Phosphorylation Alkane (C-H bond)Phosphine(III) source, FeCl₃UV Light (370 nm)Moderate to High acs.orgnih.gov

Construction of the 2,2,4-Trimethyladipic Acid Scaffold

The synthesis of the highly substituted dicarboxylic acid backbone is a non-trivial task. A logical and efficient approach involves the synthesis of a cyclic precursor, which can then be opened via oxidative cleavage to yield the desired adipic acid derivative. A key intermediate for this strategy is 3,3,5-trimethylcyclohexanone.

This ketone can be readily prepared via the hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one), a widely available industrial chemical. guidechem.comgoogle.comchemicalbook.com The hydrogenation can be performed using various catalytic systems, such as palladium on carbon (Pd/C) or nickel-based catalysts, to reduce both the carbon-carbon double bond and, if desired, the ketone functionality. Selective reduction of the double bond yields 3,3,5-trimethylcyclohexanone. guidechem.comchemicalbook.com

Once the substituted cyclohexanone is obtained, the next step is the oxidative cleavage of the cyclic ketone to form the linear dicarboxylic acid. This transformation can be achieved using strong oxidizing agents. While nitric acid is a traditional reagent for this type of cleavage, it produces significant nitrous oxide emissions. youtube.comnih.gov Greener alternatives include oxidation with molecular oxygen in the presence of transition metal catalysts or using hydrogen peroxide with a tungstate catalyst. nih.gov This cleavage directly yields 2,2,4-trimethyladipic acid.

Hydrogenation: Isophorone is hydrogenated to produce 3,3,5-trimethylcyclohexanone. google.com

Oxidative Cleavage: 3,3,5-trimethylcyclohexanone is oxidized to yield 2,2,4-trimethyladipic acid. nih.gov

Halogenation (Precursor for Phosphonylation): The tertiary C-H bond at the C4 position is difficult to functionalize directly. A more viable route involves converting the corresponding alcohol, 3,3,5-trimethylcyclohexanol, to a halide. If the ketone is first reduced to the alcohol, subsequent oxidative cleavage might be more complex. A more direct route after forming the adipic acid would be a radical halogenation at the tertiary C4 position, though selectivity could be an issue. A more controlled approach would involve synthesizing a 4-hydroxy-2,2,4-trimethyladipic acid derivative, which could then be converted to the corresponding halide (e.g., using SOCl₂ or PBr₃).

Stereochemical Control in this compound Synthesis

The target molecule possesses two stereocenters at the C2 and C4 positions. Achieving stereochemical control, particularly at the quaternary C4 center, is a significant challenge in modern organic synthesis. An asymmetric synthesis would ideally establish the desired stereochemistry early in the sequence, for instance, during the formation of the cyclic precursor.

Asymmetric Synthesis of the Scaffold: The construction of the chiral quaternary center could be approached through several modern synthetic methods. Asymmetric hydroformylation of a suitably substituted α,β-unsaturated ester could, in principle, generate a quaternary center, though Keulemans' rule suggests that forming formyl groups at quaternary carbons is disfavored. rsc.orgacs.orgnih.gov

A more established and powerful strategy involves the stereoselective alkylation of enolates. nih.govfiveable.me For example, an asymmetric alkylation of a chiral enolate derived from a precursor to the cyclohexanone ring could be used. Chiral auxiliaries, such as pseudoephedrine amides, are highly effective in directing the diastereoselective alkylation to form quaternary carbon centers. nih.gov By carefully choosing the sequence of alkylations on a suitable starting material, one could construct an enantiomerically enriched version of the 3,3,5-trimethylcyclohexanone precursor.

For instance, one could envision a strategy starting with a chiral β-keto ester. Asymmetric alkylation could first install the methyl group at the C5 position, followed by a subsequent gem-dimethylation at the C3 position. These methods often provide high levels of diastereoselectivity, which can be translated into high enantiomeric excess upon removal of the chiral auxiliary. nih.govacs.org

Stereocontrol during Phosphonylation: If a racemic scaffold is synthesized and then subjected to phosphonylation, the creation of the C-P bond at the C4 position would result in a mixture of diastereomers (assuming the C2 stereocenter is already present). Separation of these diastereomers would be necessary. Alternatively, if a chiral catalyst is employed during a radical phosphonylation reaction, it might be possible to achieve some degree of kinetic resolution or desymmetrization, though this remains a highly challenging area of research.

Reaction Efficiency and Scalability Assessments for Academic Synthesis

Phosphonylation: The choice of phosphonylation method significantly impacts efficiency. The classical Michaelis-Arbuzov reaction would be inefficient and low-yielding due to the tertiary nature of the substrate. chinesechemsoc.org In contrast, modern radical phosphonylation methods proceed under mild conditions and have been shown to provide good to excellent yields even with sterically hindered substrates. chinesechemsoc.org These radical reactions are often more scalable than many transition-metal-catalyzed processes that may require sensitive ligands and strictly anhydrous conditions. The use of visible-light photoredox catalysis is increasingly common and scalable in laboratory settings. nih.gov

Elucidation of Reaction Mechanisms and Transformative Chemistry of 2,2,4 Trimethyl 4 Phosphonoadipic Acid

Mechanistic Pathways of Esterification and Hydrolysis of Phosphonate (B1237965) and Carboxyl Groups

The presence of both phosphonic acid and two carboxylic acid groups in 2,2,4-trimethyl-4-phosphonoadipic acid allows for a range of esterification and hydrolysis reactions, each with distinct mechanistic features.

The esterification of carboxylic acids, such as the two present in the target molecule, typically proceeds via a Fischer-Speier esterification mechanism when reacted with an alcohol in the presence of an acid catalyst. organic-chemistry.orgtandfonline.commdpi.com The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. tandfonline.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester. tandfonline.commdpi.com The reversible nature of this reaction often requires the removal of water to drive the equilibrium towards the product. tandfonline.com

The esterification of the phosphonic acid group follows a pathway influenced by the nature of the esterifying agent. researchgate.net With orthoacetates, for instance, mono- or diesterification can be selectively achieved by controlling the reaction temperature. acs.org At lower temperatures, the reaction proceeds through a 1,1-diethoxyethyl ester intermediate to form the monoester. acs.org At higher temperatures, a similar intermediate can lead to the diester or form a stable pyrophosphonate which then converts to the diester. acs.org

Hydrolysis of the ester groups, both carboxylate and phosphonate, is also a critical transformation, typically occurring under acidic or basic conditions. nih.govyoutube.com Acid-catalyzed hydrolysis of carboxylate esters is the reverse of Fischer-Speier esterification, involving protonation of the carbonyl oxygen followed by nucleophilic attack of water. mdpi.com For phosphonate esters, acidic hydrolysis occurs in a stepwise manner, cleaving one ester group at a time. youtube.compsu.edu The process generally involves the cleavage of the P-O bond. youtube.com In some cases, aggressive conditions can lead to the cleavage of the more robust P-C bond. nih.gov The rate and mechanism of hydrolysis can be influenced by factors such as pH and the steric and electronic nature of the substituents. youtube.com

Table 1: Comparison of Esterification and Hydrolysis Mechanisms

Functional Group Reaction Catalyst Key Mechanistic Steps References
Carboxylic AcidEsterificationAcidProtonation of carbonyl, nucleophilic attack by alcohol, proton transfer, water elimination. organic-chemistry.org, tandfonline.com, mdpi.com
Carboxylic AcidHydrolysisAcid/BaseProtonation (acid) or nucleophilic attack by OH- (base), tetrahedral intermediate formation, leaving group departure. researchgate.net
Phosphonic AcidEsterificationVariousFormation of reactive intermediates (e.g., with orthoesters), stepwise ester formation. researchgate.net, acs.org
Phosphonic AcidHydrolysisAcid/BaseStepwise cleavage of ester groups, P-O bond scission. nih.gov, youtube.com, psu.edu

Intramolecular Rearrangements and Cyclization Pathways

The structure of this compound, with its strategically placed functional groups, presents possibilities for intramolecular reactions, leading to cyclic structures. While specific studies on this molecule are not prevalent, the principles of intramolecular cyclization of analogous hydroxy and carboxylic acids can provide insights.

For instance, the intramolecular cyclization of a hydroxy acid to form a lactone is a well-established reaction, often catalyzed by acid. rsc.org This process involves the nucleophilic attack of the hydroxyl group onto the protonated carbonyl carbon of the carboxylic acid, followed by ring closure and elimination of water. rsc.org Although this compound does not possess a hydroxyl group, a derivative where one of the carboxylic acids is reduced to an alcohol could undergo such a cyclization. The size of the resulting ring would depend on which carboxyl group is involved.

Furthermore, intramolecular reactions involving the phosphonic acid moiety are also conceivable. The formation of cyclic phosphonates or mixed anhydrides through intramolecular condensation between the phosphonic acid and one of the carboxylic acid groups could occur, likely under dehydrating conditions. The regioselectivity of such a cyclization would be influenced by the steric hindrance imposed by the trimethyl substitution pattern.

Intermolecular Reactions and Derivative Formation

The functional groups of this compound serve as handles for a variety of intermolecular reactions, enabling the synthesis of a diverse range of derivatives. The carboxylic acid moieties can be converted to acid chlorides, amides, or anhydrides using standard synthetic methodologies. youtube.com The phosphonic acid group can also be derivatized, for instance, by conversion to its corresponding phosphonic dichloride, which can then be reacted with nucleophiles to form phosphonamides or mixed phosphonate esters.

The synthesis of derivatives of phosphonoacetic acid, a simpler structural analog, has been explored for various applications, including as enzyme inhibitors and for affinity chromatography. researchgate.net These derivatization strategies often involve modifications at the carboxylic acid or the phosphonic acid group. researchgate.net For example, phosphonoacetic acid can be coupled with other molecules via its carboxylic acid group using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC).

The formation of γ-keto phosphonates through various synthetic routes is also a well-documented area of research. researchgate.netnih.govyoutube.compsu.edu While not a direct reaction of this compound itself, the synthesis of such derivatives from related starting materials highlights the potential for creating complex structures based on a phosphonate scaffold.

Table 2: Potential Derivatives of this compound

Functional Group Targeted Reagent/Condition Derivative Formed Potential Application References
Carboxylic AcidThionyl Chloride (SOCl₂)Acid ChlorideReactive intermediate for amides, esters youtube.com
Carboxylic AcidAmine, Coupling AgentAmideDiverse chemical libraries youtube.com
Phosphonic AcidPhosphorus Pentachloride (PCl₅)Phosphonic DichlorideIntermediate for phosphonamides, esters-
BothPolymerization InitiatorsPolyester/PolyamideMaterial science-

Acid-Catalyzed Transformations of the Carbon Skeleton

The carbon skeleton of this compound, particularly due to the presence of quaternary and tertiary carbon centers, may be susceptible to acid-catalyzed rearrangements. While direct evidence for this specific molecule is scarce, general principles of carbocation chemistry suggest potential pathways.

Under strong acidic conditions, protonation could potentially occur at one of the carbonyl oxygens, followed by the loss of water to generate a carbocation. This carbocation could then undergo rearrangement, such as a Wagner-Meerwein shift, to a more stable carbocation. The trimethyl substitution pattern would influence the migratory aptitude of the adjacent groups. For example, a methyl shift could lead to a different substitution pattern along the adipic acid backbone.

It is important to note that the stability of the C-P bond under strongly acidic conditions can be a limiting factor, as some studies have shown that P-C bond cleavage can occur during the hydrolysis of certain phosphonates, particularly those with activating groups on the carbon atom. However, in other cases, the C-P bond is remarkably stable to acid hydrolysis.

The study of acid-catalyzed cyclization of epoxides, which proceeds through carbocation intermediates, can offer parallels to potential transformations of functionalized derivatives of this compound. The formation of five- or six-membered rings through intramolecular attack of a nucleophile on a transient carbocation is a common theme in such reactions.

Coordination Chemistry of 2,2,4 Trimethyl 4 Phosphonoadipic Acid with Metal Ions

Ligand Design Principles and Multifunctionality of 2,2,4-Trimethyl-4-phosphonoadipic Acid

The molecular architecture of this compound suggests its potential as a versatile multifunctional ligand in coordination chemistry. The presence of both a phosphonic acid group (-PO(OH)₂) and two carboxylic acid groups (-COOH) provides multiple potential binding sites for metal ions. The trimethyl substitution on the adipic acid backbone introduces steric bulk, which could influence the geometry of resulting metal complexes and the dimensionality of any resulting coordination polymers or metal-organic frameworks (MOFs).

The design principles of such a ligand would theoretically allow for:

Chelation: The phosphonate (B1237965) and a proximate carboxylate group could potentially chelate a single metal ion, forming a stable ring structure.

Bridging: The distinct functional groups located at different positions on the carbon backbone can bridge multiple metal centers, leading to the formation of higher-dimensional structures.

Multimodality: The phosphonate group can exhibit various coordination modes (monodentate, bidentate, tridentate), and the carboxylate groups can also coordinate in multiple ways (monodentate, bidentate bridging, bidentate chelating). This versatility is a key feature in the design of complex coordination architectures.

Metal Ion Binding Affinity and Selectivity Studies

Currently, there are no published studies detailing the metal ion binding affinity or selectivity of this compound. Generally, phosphonate groups exhibit a high affinity for a range of metal ions, including lanthanides and transition metals, due to the hard Lewis base nature of the oxygen donor atoms. The carboxylate groups also readily coordinate with a wide variety of metal cations.

Hypothetically, the binding affinity and selectivity would be influenced by factors such as:

pH of the solution: The deprotonation state of the phosphonic and carboxylic acid groups is pH-dependent, which would directly impact their coordination ability.

Nature of the metal ion: The charge, size, and electronic configuration of the metal ion would determine its preference for the phosphonate versus the carboxylate group.

Solvent system: The solvent used in the synthesis can play a crucial role in the coordination process and the final structure of the complex.

Characterization of Coordination Modes and Geometries within Resulting Complexes

Without experimental data, the coordination modes and geometries of complexes formed with this compound can only be postulated based on the behavior of similar ligands.

The phosphonate group is known to adopt several coordination modes in metal complexes. These can range from simple monodentate coordination to more complex bridging modes that link multiple metal centers. The specific mode adopted would depend on the reaction conditions and the metal ion involved.

Similarly, the two carboxylate groups can coordinate to metal ions in various ways. They can act as monodentate ligands, form chelating rings with a single metal ion, or bridge two metal ions in a syn-syn, syn-anti, or anti-anti fashion.

The presence of both phosphonate and carboxylate groups allows for the formation of mixed coordination architectures. chem960.com It is conceivable that both types of functional groups could be involved in the coordination sphere of a single metal ion or that they could selectively bind to different metal ions in a heterometallic system. chem960.com This could lead to the formation of intricate and multidimensional structures with potentially interesting properties.

Formation and Structural Analysis of Metal-Organic Frameworks and Coordination Polymers

The bifunctional and potentially bridging nature of this compound makes it a candidate for the construction of metal-organic frameworks (MOFs) and coordination polymers. MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands, often exhibiting porosity. Coordination polymers are extended structures formed through the coordination of metal ions with bridging ligands.

The structural analysis of such materials would typically involve single-crystal X-ray diffraction to determine the precise arrangement of atoms, including the coordination environment of the metal ions and the connectivity of the ligands. The steric hindrance from the trimethyl groups on the ligand backbone would likely play a significant role in the resulting framework topology, potentially leading to larger pores or more open structures compared to less bulky ligands.

In the absence of any synthesized and characterized MOFs or coordination polymers using this compound, the table below provides a hypothetical summary of potential structural features based on analogous systems.

FeaturePotential Characteristic
Dimensionality 1D, 2D, or 3D networks
Metal Nodes Mononuclear or polynuclear metal clusters
Porosity Potential for microporosity or mesoporosity
Topology Varied network topologies depending on synthesis conditions

Focused Research on this compound Yields Limited Publicly Available Data

A thorough investigation into the coordination chemistry of the compound this compound, with a specific focus on the influence of its chirality on coordination assembly with metal ions, has revealed a significant lack of publicly available research data. Extensive searches of scientific databases and scholarly articles did not yield specific studies on the synthesis, structure, or properties of metal complexes involving this particular chiral ligand.

While the field of coordination chemistry extensively covers the formation of metal-organic frameworks (MOFs) and coordination polymers from chiral ligands, including various phosphonic acids, research appears to not have specifically addressed this compound. The principles of chirality in coordination chemistry suggest that the use of enantiopure forms (either R or S) of this ligand would likely lead to the formation of non-centrosymmetric or homochiral coordination polymers, whereas the use of a racemic mixture would more likely result in centrosymmetric structures or a racemic conglomerate of chiral crystals. However, without experimental data, any discussion on the specific structural outcomes, such as the dimensionality of the resulting frameworks or the coordination modes of the ligand with different metal ions, remains purely speculative.

General principles from the study of other chiral phosphonocarboxylic acids in coordination chemistry could offer a hypothetical framework. Typically, the carboxylate and phosphonate groups would act as binding sites for metal ions, and the stereochemistry of the chiral carbon center would dictate the spatial arrangement of the resulting metal-ligand network. This can influence the porosity, catalytic activity, and optical properties of the final material. For instance, research on other enantiopure phosphonic acids has demonstrated their role as effective agents for inducing homochirality in coordination polymers.

Unfortunately, due to the absence of specific research findings for this compound, a detailed article with data tables on its coordination chemistry and the influence of its chirality, as per the requested outline, cannot be generated at this time. The scientific community has yet to publish detailed studies on this specific compound's interaction with metal ions.

No Mechanistic Enzymatic Interaction Data Currently Available for this compound

A thorough review of available scientific literature reveals a lack of published research on the mechanistic enzymatic interactions of the chemical compound this compound. Consequently, an article detailing the specific in vitro studies, kinetic and thermodynamic parameters of enzyme inhibition, structural basis of molecular recognition, rational design of analogous enzyme inhibitors, and the elucidation of affected enzymatic pathways for this particular compound cannot be generated at this time.

Searches for specific data pertaining to this compound and its interactions with enzymes did not yield any relevant results. The scientific community has not, to date, published findings that would allow for a detailed discussion of its role as an enzyme inhibitor or its specific molecular interactions with biological macromolecules.

While the principles of rational drug design and the study of enzyme kinetics are well-established fields within biochemistry and pharmacology, the application of these principles to this compound has not been documented in accessible research. Therefore, the creation of data tables and a detailed analysis as requested in the article outline is not feasible without empirical data from laboratory studies.

Further research would be required to determine the enzymatic targets, binding affinities, and inhibitory mechanisms of this compound before a comprehensive and scientifically accurate article on its mechanistic enzymatic interactions could be written.

Advanced Applications of 2,2,4 Trimethyl 4 Phosphonoadipic Acid in Catalysis and Materials Science

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

Transition Metal Catalyzed Reactions Utilizing 2,2,4-Trimethyl-4-phosphonoadipic Acid Complexes

There is no available data on the formation or utilization of transition metal complexes with this compound for catalytic reactions.

Organocatalysis and Acidic Catalysis by this compound

The potential for this molecule to act as an organocatalyst or an acidic catalyst has not been explored in the available scientific literature.

Integration into Novel Materials and Supramolecular Assemblies

No information has been published regarding the integration of this compound into novel materials or its role in forming supramolecular structures.

Polymeric Systems and Network Formation

While a chemical supplier vaguely notes a "potential for polymerization," this is not substantiated by any research, and the chemical structure does not immediately suggest a straightforward polymerization pathway without co-monomers. There are no studies detailing its use in creating polymeric systems or networks.

Surface Modification and Adsorption Phenomena

There are no specific studies on the use of this compound for surface modification or the investigation of its adsorption properties on various substrates.

Cutting Edge Spectroscopic and Analytical Methodologies for 2,2,4 Trimethyl 4 Phosphonoadipic Acid Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 2,2,4-trimethyl-4-phosphonoadipic acid. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ³¹P—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. scielo.org.mxnih.gov

A complete NMR analysis involves acquiring one-dimensional spectra for each of the key nuclei.

¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For this compound, one would expect distinct signals for the three methyl groups, the methylene (B1212753) protons, and the acidic protons of the carboxyl and phosphonic acid groups. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (multiplicity) would reveal adjacent, non-equivalent protons.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The structure of this compound contains nine carbon atoms, but due to symmetry, fewer than nine signals might be observed. Key signals would include those for the carboxyl carbon, the quaternary carbons bonded to the methyl groups and the phosphonate (B1237965) group, the methylene carbon, and the three methyl carbons. The chemical shifts are indicative of the carbon type (e.g., carbonyl, sp³-hybridized). rsc.org

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. A single signal is expected in the proton-decoupled ³¹P NMR spectrum, confirming the presence of one phosphorus environment. rsc.org The chemical shift of this signal provides information about the oxidation state and coordination environment of the phosphorus atom, typically appearing in a characteristic region for phosphonic acids. organicchemistrydata.org

Table 1: Predicted ¹H, ¹³C, and ³¹P NMR Chemical Shifts (δ) for this compound
Atom/Group Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
Carboxylic Acid Proton¹H10.0 - 13.0Broad SingletHighly deshielded, subject to exchange.
Phosphonic Acid Protons¹H9.0 - 12.0Broad SingletDeshielded, subject to exchange.
-CH₂- Protons¹H~2.5 - 3.0MultipletAdjacent to a quaternary carbon and a chiral center.
C(4)-CH₃ Protons¹H~1.5DoubletCoupled to ³¹P.
C(2)-(CH₃)₂ Protons¹H~1.3SingletTwo equivalent methyl groups.
Carboxyl Carbon (-COOH)¹³C~175 - 185SingletTypical range for a carboxylic acid.
C(4)¹³C~45 - 55DoubletQuaternary carbon coupled to ³¹P.
C(2)¹³C~40 - 50SingletQuaternary carbon.
C(3) (-CH₂-)¹³C~35 - 45SingletMethylene carbon.
C(5) (-CH₂-)¹³C~30 - 40DoubletCoupled to ³¹P.
C(4)-CH₃¹³C~20 - 30DoubletCoupled to ³¹P.
C(2)-(CH₃)₂¹³C~25 - 35SingletMethyl carbons.
Phosphonate Group³¹P~15 - 30SingletTypical range for phosphonic acids.

Note: These are predicted values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary based on solvent and other conditions.

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity through the -CH₂-CH₂- fragment of the adipic acid backbone.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei. This technique is crucial for definitively assigning each carbon signal to its attached proton(s), such as linking the methylene proton signals to the corresponding methylene carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings (typically over 2-4 bonds) between ¹H and ¹³C nuclei. It is invaluable for piecing together the molecular skeleton, for instance, by showing correlations from the methyl protons to the quaternary carbons and from the methylene protons to the carboxyl and phosphonate-bearing carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a characteristic fingerprint based on its functional groups. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be dominated by characteristic absorptions of the carboxylic and phosphonic acid groups. youtube.com A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is expected, which is a hallmark of the hydrogen-bonded O-H stretching in carboxylic acid dimers. libretexts.org A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretch. nih.gov Vibrations associated with the phosphonic acid group, including a P=O stretch (typically 1150-1250 cm⁻¹), P-O-H, and P-O-C stretches, would also be present.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While the O-H and P-O stretches are often weak in Raman spectra, the C=O stretch provides a strong signal. Raman is particularly useful for observing vibrations of the C-C backbone and symmetric vibrations that may be weak or inactive in the IR spectrum.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound
Functional Group Vibration Type Technique Predicted Wavenumber (cm⁻¹) Expected Intensity
Carboxylic Acid O-HStretchIR2500 - 3300Strong, Very Broad
C-H (Alkyl)StretchIR/Raman2850 - 3000Medium to Strong
Carboxylic Acid C=OStretchIR/Raman1700 - 1725Strong (IR), Strong (Raman)
Phosphonic Acid P=OStretchIR1150 - 1250Strong
C-OStretchIR1210 - 1320Medium
P-OStretchIR950 - 1050Strong

Note: These are predicted values. The exact position and shape of the peaks can be influenced by hydrogen bonding, sample phase, and molecular conformation.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. uab.edu

ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. uliege.be It is ideal for analyzing polar, non-volatile compounds like this compound.

Negative Ion Mode: In this mode, the molecule is expected to deprotonate readily at either the carboxylic or phosphonic acid sites, yielding a prominent [M-H]⁻ ion, which confirms the molecular weight.

Positive Ion Mode: In positive ion mode, the formation of protonated molecules [M+H]⁺ or adducts with cations from the solvent or buffer, such as sodium [M+Na]⁺, would be observed. researchgate.net High-resolution mass spectrometry (HRMS) can determine the mass of these ions with high precision, allowing for the calculation of the elemental formula.

In tandem mass spectrometry (MS/MS), a specific ion (e.g., the [M-H]⁻ ion) is selected, subjected to fragmentation, and the resulting fragment ions are analyzed. nih.gov The fragmentation pattern provides a roadmap of the molecule's structure, confirming the connectivity of its constituent parts. semanticscholar.org

For this compound, predictable fragmentation pathways in negative ion mode would include:

Loss of Water (H₂O): A neutral loss of 18 Da from the parent ion.

Loss of Carbon Dioxide (CO₂): Decarboxylation of the carboxylic acid group results in a characteristic neutral loss of 44 Da.

Cleavage of C-C bonds: Fragmentation of the adipic acid backbone can occur.

Cleavage around the Phosphorus Atom: The C-P bond can cleave, leading to fragments containing the phosphonate group and fragments corresponding to the hydrocarbon portion of the molecule. This is often a key pathway for organophosphorus compounds. nih.govnih.gov

Analyzing these specific losses and resulting fragment ions allows for the confident confirmation of the proposed molecular structure. mdpi.comresearchgate.net

Chromatographic Separation Techniques for Purity and Mixture Analysis

Hyphenated GC-MS and LC-MS Systems

Hyphenated chromatography-mass spectrometry systems, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for the separation, identification, and quantification of this compound. The choice between GC-MS and LC-MS largely depends on the volatility and thermal stability of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of this compound, which contains two carboxylic acid groups and a phosphonic acid group, derivatization is a mandatory step prior to GC-MS analysis. vaia.com A common derivatization technique is silylation, for instance, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the acidic protons into less polar and more volatile trimethylsilyl (B98337) (TMS) esters. vaia.com Another approach is methylation using reagents like trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) to form fatty acid methyl esters (FAMEs). azooptics.com

Once derivatized, the compound can be separated on a non-polar or medium-polarity capillary column and subsequently ionized, typically by electron ionization (EI). The resulting mass spectrum will exhibit a molecular ion peak corresponding to the derivatized molecule, as well as a series of fragment ions. The fragmentation pattern is predictable and provides structural information. chemguide.co.ukslideshare.net Key fragmentation pathways for the derivatized this compound would involve cleavages at the C-C bonds of the adipic acid backbone and loss of the phosphonate group. libretexts.orgwhitman.edu

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is often preferred for the analysis of polar and non-volatile compounds like this compound as it typically does not require derivatization. chemguide.co.uk Reversed-phase chromatography using a C18 column with an acidic mobile phase (e.g., water/acetonitrile with formic or acetic acid) is a common approach for separation. chemguide.co.uk Detection is usually achieved with an electrospray ionization (ESI) source, operating in negative ion mode to deprotonate the acidic functional groups. Tandem mass spectrometry (MS/MS) can be employed for enhanced selectivity and structural elucidation by fragmenting the precursor ion and analyzing the resulting product ions. researchgate.net

Interactive Data Table: Plausible GC-MS Fragmentation Data for Derivatized this compound

ParameterValue
Compound Name Tris(trimethylsilyl) 2,2,4-trimethyl-4-phosphonoadipate
Molecular Formula (derivatized) C₁₈H₄₁O₇PSi₃
Molecular Weight (derivatized) 484.7 g/mol
Ionization Mode Electron Ionization (EI) at 70 eV
Plausible m/z of Molecular Ion [M]⁺ 484
Plausible m/z of Key Fragment Ions 469 ([M-CH₃]⁺), 397 ([M-COOSi(CH₃)₃]⁺), 297, 217, 147, 73
Interpretation of Key Fragments Loss of a methyl group, loss of a trimethylsilyl carboxylate group, cleavages along the carbon backbone, characteristic ions of silyl (B83357) compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

UV-Vis spectroscopy is a valuable technique for quantifying the concentration of this compound in solution and for probing its electronic structure. The underlying principle involves the absorption of ultraviolet or visible light, which excites electrons from lower to higher energy molecular orbitals.

For this compound, the primary chromophores are the carbonyl groups (C=O) within the two carboxylic acid moieties and the phosphonyl group (P=O). science-softcon.de These groups can undergo n → π* electronic transitions. The carboxylic acid groups are expected to show a weak absorption band in the UV region, typically around 200-210 nm. The phosphonic acid group itself does not strongly absorb in the near-UV region.

According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship allows for the creation of a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). This curve can then be used to determine the concentration of unknown samples of this compound.

Interactive Data Table: Hypothetical UV-Vis Spectroscopic Data for this compound

ParameterValue
Solvent Acetonitrile/Water
Wavelength of Maximum Absorbance (λmax) ~ 208 nm
Molar Absorptivity (ε) at λmax ~ 100-150 L mol⁻¹ cm⁻¹
Electronic Transition n → π*
Chromophore Carboxylic acid (C=O)
Concentration Range for Linear Response 1 - 100 mg/L

Advanced Microscopy for Material Characterization

Advanced microscopy techniques provide high-resolution imaging of the morphology, structure, and surface properties of this compound, particularly in its solid state or as a surface coating.

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography of materials at the nanoscale. azooptics.com For this compound, AFM can be used to visualize thin films or self-assembled monolayers (SAMs) on a substrate. scientific.netresearchgate.net By scanning a sharp tip attached to a cantilever across the sample surface, a three-dimensional image can be generated. azooptics.com This allows for the measurement of surface roughness, domain sizes, and film thickness. researchgate.net In tapping mode, the cantilever is oscillated near its resonance frequency, minimizing lateral forces and sample damage, which is crucial for soft organic layers. azooptics.com Chemical force microscopy (CFM), an extension of AFM, could be used to probe the chemical nature of the surface by functionalizing the AFM tip with specific chemical groups. nih.gov

Scanning Electron Microscopy (SEM) provides information about the surface morphology and composition of materials. acs.org A focused beam of electrons is scanned across the sample, and the resulting signals (secondary electrons, backscattered electrons, and X-rays) are collected to form an image. For this compound, SEM can reveal the crystal habit, particle size distribution, and surface texture of the bulk powder. researchgate.net When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can perform elemental analysis, confirming the presence and distribution of carbon, oxygen, and phosphorus within the sample. acs.org

Transmission Electron Microscopy (TEM) is used to investigate the internal structure of materials at a very high resolution. nih.gov A beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the transmitted electrons. To analyze this compound with TEM, the material would need to be prepared as nanoparticles or as a thin cross-section. TEM can reveal information about the crystallinity, lattice structure, and the presence of any nanoscale domains or defects within the material. nih.gov

Interactive Data Table: Application of Advanced Microscopy to the Characterization of this compound

TechniqueInformation ObtainedSample PreparationTypical Resolution
Atomic Force Microscopy (AFM) Surface topography, roughness, film thickness, domain structure. scientific.netresearchgate.netDeposited as a thin film on a flat substrate (e.g., mica, silicon). scientific.netVertical: ~0.1 nm, Lateral: ~1-10 nm
Scanning Electron Microscopy (SEM) Particle morphology, size, and shape; surface texture. acs.orgPowder mounted on a stub and sputter-coated with a conductive layer (e.g., gold).~1-20 nm
Transmission Electron Microscopy (TEM) Internal crystal structure, lattice fringes, defects, nanoparticle shape. nih.govDispersion of nanoparticles on a TEM grid or ultramicrotomy of bulk material.<1 nm

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2,2,4-Trimethyl-4-phosphonoadipic acid, and what key parameters influence yield and purity?

  • Methodological Answer :

  • Synthetic Routes : The compound can be synthesized via modified Kabachnik–Fields or Michaelis–Arbuzov reactions. For example, phosphonate groups are introduced via nucleophilic substitution using trimethyl phosphite under acidic conditions.
  • Critical Parameters :
  • Temperature : Excess heat (>100°C) may degrade phosphonate intermediates .
  • Catalysts : Lewis acids (e.g., BF₃·Et₂O) improve regioselectivity in alkylation steps.
  • Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) is recommended for isolating the pure compound .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ³¹P NMR confirm phosphonate integration and methyl group stereochemistry. For example, a ³¹P NMR peak near δ 25 ppm indicates a free phosphonic acid group .
  • Mass Spectrometry : High-resolution ESI-MS (negative ion mode) identifies the molecular ion [M−H]⁻. Fragmentation patterns help validate the adipic acid backbone .
  • Chromatography : Ion-pair HPLC with UV detection (210 nm) monitors purity, especially for trace byproducts like phosphoric acid derivatives .

Q. How does the phosphonate group in this compound influence its solubility and stability in aqueous buffers?

  • Methodological Answer :

  • Solubility : The phosphonate moiety enhances hydrophilicity. Prepare stock solutions in pH 7.4 PBS buffer (50 mM), but note that methyl groups reduce solubility below 10 mg/mL.
  • Stability : Hydrolysis of the phosphonate ester is negligible at pH 4–8 but accelerates under alkaline conditions (pH >10). Monitor degradation via LC-MS over 72 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported kinetic data for enzymatic interactions involving this compound?

  • Methodological Answer :

  • Systematic Review : Apply PRISMA guidelines to identify confounding variables (e.g., enzyme source, assay pH). For example, discrepancies in Km values may arise from differences in phosphatase isoforms used .
  • Experimental Validation : Replicate studies under standardized conditions (e.g., 25°C, 100 mM Tris-HCl pH 7.5) and use isotopically labeled substrates (¹³C-adipic acid) to track binding kinetics via NMR .

Q. What computational strategies are optimal for modeling the conformational dynamics of this compound in enzyme active sites?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Use AMBER or GROMACS with the GAFF2 force field. Parameterize the phosphonate group using RESP charges derived from HF/6-31G* calculations.
  • Docking Studies : AutoDock Vina or Glide (Schrödinger) can predict binding poses. Validate with mutagenesis data (e.g., alanine scanning of catalytic residues) .

Q. How can isotopic labeling (e.g., ²H, ¹⁵N) improve mechanistic studies of this compound’s role in metabolic pathways?

  • Methodological Answer :

  • Synthesis of Labeled Analogs : Incorporate ¹⁵N at the adipic acid amine via Strecker synthesis using K¹⁵CN. Deuterate methyl groups via catalytic H/D exchange with Pd/C in D₂O .
  • Tracer Experiments : Administer ¹³C-labeled compound to cell cultures and track incorporation into downstream metabolites (e.g., TCA cycle intermediates) using GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.